molecular formula C25H20ClN3O3 B6010756 6-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-2-PHENYLQUINOLINE

6-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-2-PHENYLQUINOLINE

Cat. No.: B6010756
M. Wt: 445.9 g/mol
InChI Key: UAALUMMFBXNDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenylquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a phenyl group, a chloro group, and a piperazine ring bonded to a furan-2-carbonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenylquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions: The chloro and phenyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while the phenyl group can be introduced via Friedel-Crafts alkylation.

    Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline core.

    Furan-2-Carbonyl Group Addition: The final step involves the acylation of the piperazine ring with furan-2-carbonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the quinoline core.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenylquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biological pathways . The exact molecular targets and pathways are still under investigation, but it is hypothesized to involve the inhibition of key enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Substituted Quinoline Derivatives: Compounds like 6-chloro-4-(4-methylpiperazine-1-carbonyl)-2-phenylquinoline share a similar quinoline core but differ in the substituents attached to the piperazine ring.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and its derivatives share the furan ring structure but differ in their functional groups.

Uniqueness

6-Chloro-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenylquinoline is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the furan-2-carbonyl group attached to the piperazine ring, along with the chloro and phenyl groups on the quinoline core, makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

[4-(6-chloro-2-phenylquinoline-4-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3/c26-18-8-9-21-19(15-18)20(16-22(27-21)17-5-2-1-3-6-17)24(30)28-10-12-29(13-11-28)25(31)23-7-4-14-32-23/h1-9,14-16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAALUMMFBXNDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.